molecular formula C16H18ClN3O B12501750 1-(2-Chlorophenyl)-3-[4-(dimethylamino)benzyl]urea

1-(2-Chlorophenyl)-3-[4-(dimethylamino)benzyl]urea

Cat. No.: B12501750
M. Wt: 303.78 g/mol
InChI Key: CTUMZUWCSZPGCC-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-1-{[4-(dimethylamino)phenyl]methyl}urea is a synthetic organic compound characterized by the presence of a chlorophenyl group and a dimethylaminophenyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-1-{[4-(dimethylamino)phenyl]methyl}urea typically involves the reaction of 2-chlorophenyl isocyanate with 4-(dimethylamino)benzylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations, and the product is subsequently purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-1-{[4-(dimethylamino)phenyl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chlorine atom.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

3-(2-chlorophenyl)-1-{[4-(dimethylamino)phenyl]methyl}urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-1-{[4-(dimethylamino)phenyl]methyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-1-{[4-(methylamino)phenyl]methyl}urea
  • 3-(2-chlorophenyl)-1-{[4-(ethylamino)phenyl]methyl}urea
  • 3-(2-chlorophenyl)-1-{[4-(dimethylamino)phenyl]ethyl}urea

Uniqueness

3-(2-chlorophenyl)-1-{[4-(dimethylamino)phenyl]methyl}urea is unique due to the presence of both a chlorophenyl group and a dimethylaminophenyl group, which confer specific chemical and biological properties

Properties

Molecular Formula

C16H18ClN3O

Molecular Weight

303.78 g/mol

IUPAC Name

1-(2-chlorophenyl)-3-[[4-(dimethylamino)phenyl]methyl]urea

InChI

InChI=1S/C16H18ClN3O/c1-20(2)13-9-7-12(8-10-13)11-18-16(21)19-15-6-4-3-5-14(15)17/h3-10H,11H2,1-2H3,(H2,18,19,21)

InChI Key

CTUMZUWCSZPGCC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNC(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

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